molecular formula C11H15BrO2 B8714323 1-Bromo-3-[(4-methoxybenzyl)oxy]propane

1-Bromo-3-[(4-methoxybenzyl)oxy]propane

Cat. No.: B8714323
M. Wt: 259.14 g/mol
InChI Key: AFKFFGTVKWJTMC-UHFFFAOYSA-N
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Description

1-Bromo-3-[(4-methoxybenzyl)oxy]propane is a brominated propane derivative featuring a bromine atom at position 1 and a 4-methoxybenzyl (PMB) ether group at position 2. Its structure (BrCH2CH2OCH2-C6H4-OCH3) makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where the PMB group acts as a protecting moiety for hydroxyl groups. This compound is notable for its role in multi-step syntheses, where the bromine serves as a leaving group for nucleophilic substitution reactions, and the PMB group is later cleaved under acidic conditions .

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-(3-bromopropoxymethyl)-4-methoxybenzene

InChI

InChI=1S/C11H15BrO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,2,7-9H2,1H3

InChI Key

AFKFFGTVKWJTMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Bromo-3-[(tert-butyldimethylsilyl)oxy]propane
  • Structure : Replaces the PMB group with a tert-butyldimethylsilyl (TBS) ether.
  • Reactivity : The TBS group is stable under basic conditions but cleaved by fluoride ions (e.g., TBAF), offering orthogonal protection compared to acid-labile PMB .
  • Applications : Preferred in syntheses requiring temporary hydroxyl protection under acidic reaction conditions .
1-Bromo-3-(4-nitrophenyl)propane
  • Structure : Substitutes the PMB ether with a 4-nitrophenyl group.
  • Reactivity : The nitro group enhances electrophilicity, facilitating aromatic substitution reactions. Synthesized via nitration of 1-bromo-3-phenylpropane with a 74% yield .
  • Applications : Used in nitration studies and as a precursor for nitroarene derivatives .
1-Bromo-3-(4-chlorophenyl)propane
  • Structure : Features a 4-chlorophenyl group instead of PMB.
  • Reactivity : The electron-withdrawing chlorine atom increases stability toward oxidation but reduces nucleophilic substitution rates compared to PMB derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Boiling Point (°C) Solubility Profile
1-Bromo-3-[(4-methoxybenzyl)oxy]propane C11H15BrO2 271.14 Bromide, PMB ether Not reported Moderate in organic solvents
1-Bromo-3-(tert-butyldimethylsilyl)oxy]propane C9H21BrOSi 265.25 Bromide, Silyl ether Not reported Hydrophobic
1-Bromo-3-(4-nitrophenyl)propane C9H10BrNO2 244.09 Bromide, Nitro group Not reported Low in polar solvents
1-Bromopropane C3H7Br 122.99 Bromide 71 High volatility, miscible
  • Key Observations :
    • The PMB and TBS ethers exhibit contrasting solubility due to the TBS group’s hydrophobicity.
    • Nitro-substituted derivatives (e.g., 4-nitrophenyl) show reduced solubility in polar solvents compared to PMB analogs .

Stability and Reactivity

  • PMB Ethers : Cleaved under acidic conditions (e.g., TFA), making them suitable for acid-stable synthetic steps .
  • Silyl Ethers : Resistant to acids but labile to fluorides, enabling selective deprotection in multi-step syntheses .
  • Nitro Derivatives : Electron-deficient aromatic rings participate in nucleophilic aromatic substitution, offering pathways to diverse aryl compounds .

Research Findings and Data Gaps

  • Synthetic Yields : 1-Bromo-3-(4-nitrophenyl)propane is synthesized in 74% yield via nitration , while PMB derivatives often require multi-step protocols with yields dependent on protecting group stability .

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